3-(3,4-dimethoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(3,4-dimethoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one features a chromeno-oxazinone core fused with a 3,4-dimethoxyphenyl group at position 3 and a 2-(thiophen-2-yl)ethyl side chain at position 7. This structure combines a heterocyclic oxazinone ring, known for its bioactivity, with substituents that modulate electronic and steric properties. Synthesis of this compound involves condensation reactions, as demonstrated by Mykhaylo et al., with characterization via $^1$H NMR confirming the presence of the thiophen-2-yl ethyl group (δ 1.42–1.69 ppm for alkyl protons) and dimethoxyphenyl moiety (δ 3.80–3.85 ppm for methoxy groups) .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-28-22-7-5-16(12-23(22)29-2)20-14-30-25-18(24(20)27)6-8-21-19(25)13-26(15-31-21)10-9-17-4-3-11-32-17/h3-8,11-12,14H,9-10,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMSQTXWUYNTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCC5=CC=CS5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements from various chemical classes, including:
- Chromeno : A bicyclic structure that contributes to its pharmacological properties.
- Thiophene : Known for its role in enhancing biological activity.
- Dimethoxyphenyl : This moiety is often associated with antioxidant and anti-inflammatory effects.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 378.46 g/mol.
Antioxidant Activity
Research has indicated that compounds similar to this one exhibit significant antioxidant properties. For example, derivatives containing thiophene rings have demonstrated the ability to scavenge free radicals effectively, leading to reduced oxidative stress in cells. A study highlighted that certain thiophene-containing compounds showed an antioxidant activity comparable to ascorbic acid, suggesting potential applications in preventing oxidative damage in biological systems .
Antimicrobial Properties
Antimicrobial activity is another area where this compound shows promise. Thiophene derivatives are known for their broad-spectrum antimicrobial effects. In vitro studies have reported that compounds with similar structures inhibited the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound may arise from its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Inhibition of COX-1 and COX-2 can lead to decreased production of pro-inflammatory prostaglandins, thus alleviating inflammation-related conditions .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Research has shown that similar chromeno derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Study 1: Antioxidant Screening
A recent study evaluated the antioxidant capacity of several thiophene derivatives using DPPH radical scavenging assays. The results indicated that compounds with the dimethoxyphenyl moiety exhibited significant scavenging activity, with IC50 values comparable to standard antioxidants like ascorbic acid .
Study 2: Antimicrobial Efficacy
In an antimicrobial screening assay, a series of synthesized thiophene analogues were tested against four bacterial strains. The results showed that certain derivatives displayed inhibition zones exceeding those of conventional antibiotics like Ampicillin, indicating their potential as new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thiophene and chromeno compounds exhibit significant anticancer properties. The compound in focus has been evaluated against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. For instance, studies indicate that similar compounds can inhibit tumor growth by interfering with DNA synthesis and promoting apoptosis in cancer cells .
Antimicrobial Properties
The presence of the thiophene ring is associated with antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth. The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic pathways .
Anti-inflammatory Effects
Compounds with chromeno and thiophene functionalities have been reported to exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes .
Case Study 1: Anticancer Evaluation
A study focusing on the synthesis of thiophene-based derivatives revealed that compounds structurally related to our target compound exhibited potent antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.78 nM to 18 nM, indicating high efficacy .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as new antimicrobial agents .
Summary of Findings
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Phenyl Substituent Modifications
- 4-Chlorophenyl () : Chlorine’s electron-withdrawing nature increases lipophilicity (clogP ~3.5 estimated), favoring membrane permeability but reducing solubility .
- 4-Methoxyphenyl () : A single methoxy group provides moderate electron donation, balancing solubility and activity .
- 3,4-Dichlorophenyl () : Dichloro substitution may enhance anticancer activity by promoting DNA intercalation or alkylation .
Side-Chain Modifications
- 2-(Thiophen-2-yl)ethyl (Target) : The ethyl linker extends the thiophene ring away from the core, reducing steric hindrance and enabling optimized receptor interactions .
- 4-Hydroxypentyl () : The hydroxyl group increases hydrophilicity (clogP ~2.1 vs. target’s ~3.0), favoring aqueous solubility but reducing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
